Benzenemethanol, 2-(acetyloxy)-
Overview
Description
Benzenemethanol, 2-(acetyloxy)-, also known as 2-(acetyloxy)benzenemethanol, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzenemethanol where the hydroxyl group is acetylated, forming an ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-(acetyloxy)- typically involves the acetylation of benzenemethanol. One common method is the reaction of benzenemethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the acetylated product .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol, 2-(acetyloxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or Lewis acids can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-(acetyloxy)- undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the hydroxyl group under acidic or basic conditions.
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Hydrolysis: Benzenemethanol and acetic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzenemethanol derivatives depending on the reagent used.
Scientific Research Applications
Benzenemethanol, 2-(acetyloxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-(acetyloxy)- involves its ability to undergo hydrolysis, releasing benzenemethanol and acetic acid. The benzenemethanol can then participate in further chemical reactions, such as oxidation or substitution, depending on the conditions. The molecular targets and pathways involved are primarily related to its functional groups and their reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol: The parent compound without the acetyl group.
Benzoic Acid: An oxidation product of benzenemethanol.
Phenylacetic Acid: A structurally similar compound with different functional groups.
Uniqueness
Benzenemethanol, 2-(acetyloxy)- is unique due to its acetylated hydroxyl group, which imparts different reactivity compared to its parent compound, benzenemethanol. This acetyl group can be selectively hydrolyzed, providing a useful handle for further functionalization in synthetic chemistry .
Properties
IUPAC Name |
[2-(hydroxymethyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPXKFCSFLHFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577755 | |
Record name | 2-(Hydroxymethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146952-30-9 | |
Record name | 2-(Hydroxymethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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